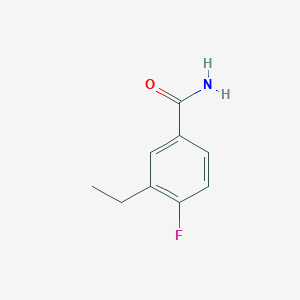

3-Ethyl-4-fluorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

1112179-03-9 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

3-ethyl-4-fluorobenzamide |

InChI |

InChI=1S/C9H10FNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |

InChI Key |

HJCCFLULVUJAPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-4-fluorobenzamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-fluorobenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited publicly available data on this specific compound, this document compiles its confirmed chemical identifiers and presents a putative synthesis protocol based on established amide coupling methodologies. Furthermore, potential biological activities are discussed in the context of structurally related benzamide derivatives. This guide aims to serve as a foundational resource for researchers initiating studies on 3-Ethyl-4-fluorobenzamide.

Chemical Identifiers and Physical Properties

| Identifier | Value |

| CAS Number | 1112179-03-9 |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | 3-Ethyl-4-fluorobenzamide |

| SMILES | CCC1=CC(=C(C=C1)F)C(=O)N |

Table 1: Chemical Identifiers for 3-Ethyl-4-fluorobenzamide

Proposed Synthesis Protocol

A detailed experimental protocol for the synthesis of 3-Ethyl-4-fluorobenzamide is not publicly documented. However, based on general and well-established methods for the synthesis of N-substituted benzamides, a plausible route involves the amide coupling of 3-ethyl-4-fluorobenzoic acid and a suitable amine source. A proposed laboratory-scale synthesis is detailed below.

Reaction: Amide coupling of 3-ethyl-4-fluorobenzoic acid with ammonia.

Reagents and Materials:

-

3-ethyl-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Methodology:

-

Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent in vacuo to yield the crude 3-ethyl-4-fluorobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add an ammonia solution (2-3 equivalents) to the stirred acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Workup and Purification: Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Ethyl-4-fluorobenzamide.

Potential Biological Activities and Research Context

Direct studies on the biological activity of 3-Ethyl-4-fluorobenzamide are not currently available in the scientific literature. However, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. The introduction of substituents, such as ethyl and fluoro groups, can significantly modulate the pharmacological profile.

General Activities of Substituted Benzamides:

-

Antifungal and Insecticidal Agents: Many N-substituted benzamides have been investigated for their potential as agrochemicals. The specific substitution pattern on the aromatic ring can lead to potent and selective activity against various fungal and insect species.

-

Pharmacological Activities: In medicinal chemistry, the benzamide moiety is found in drugs with diverse therapeutic applications, including antipsychotics, antiemetics, and prokinetics. The nature and position of substituents are critical for receptor binding and pharmacological effect. The presence of a fluorine atom can often enhance metabolic stability and binding affinity to target proteins.

Given the structural features of 3-Ethyl-4-fluorobenzamide, it is plausible that this compound could be investigated for similar activities. Research in this area would likely begin with broad biological screening to identify any potential "hits," which could then be followed by more focused studies to elucidate the mechanism of action and structure-activity relationships.

Conclusion

3-Ethyl-4-fluorobenzamide is a chemical entity with confirmed basic identifiers but a notable absence of detailed experimental data in the public domain. This guide provides a foundational starting point for researchers by summarizing its known properties and proposing a viable synthetic route. The discussion on potential biological activities, based on the broader class of substituted benzamides, is intended to stimulate further investigation into the properties and applications of this compound. Future experimental work is necessary to fully characterize its chemical, physical, and biological profile.

3-Ethyl-4-fluorobenzamide: An Uncharted Territory in Drug Discovery

Despite a thorough review of scientific literature and patent databases, there is currently no publicly available information on the mechanism of action, biochemical targets, or specific biological activity of 3-Ethyl-4-fluorobenzamide. This indicates that the compound is likely a novel chemical entity that has not yet been characterized in biological systems, or any research conducted remains proprietary and unpublished.

While information on the specific compound of interest is absent, the broader class of fluorobenzamide derivatives has been a subject of investigation in medicinal chemistry, with various analogues exhibiting a range of biological activities. This suggests that 3-Ethyl-4-fluorobenzamide could potentially possess interesting pharmacological properties, but without experimental data, any discussion of its mechanism of action would be purely speculative.

The Landscape of Fluorobenzamide Derivatives in Research

Research into structurally related compounds offers a glimpse into the potential, albeit unconfirmed, areas of activity for 3-Ethyl-4-fluorobenzamide. For instance, the structurally similar compound, 3-Bromo-N-ethyl-4-fluorobenzamide, has been investigated for its potential as an enzyme inhibitor, as well as for its anticancer and anti-inflammatory properties. Other fluorobenzamide derivatives have been explored as cytotoxic prodrugs for cancer therapy and serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Furthermore, the benzamide scaffold is a common feature in a multitude of biologically active molecules, targeting a diverse array of proteins. Published research on various benzamide and arylcarboxamide derivatives highlights their potential as:

-

Anti-tumor agents

-

Bromodomain and Extra-Terminal domain (BET) protein inhibitors, such as BRD4

-

Muscarinic M1 receptor antagonists

-

Pesticides

-

Anti-tubercular agents

This diverse range of activities underscores the versatility of the benzamide chemical motive in drug design. However, it is crucial to emphasize that the biological effects of a molecule are highly dependent on its specific three-dimensional structure and the nature and position of its functional groups. Therefore, the activities of these related compounds cannot be directly extrapolated to 3-Ethyl-4-fluorobenzamide.

Future Directions and the Path Forward

The absence of data on 3-Ethyl-4-fluorobenzamide presents an opportunity for new research. To elucidate its potential mechanism of action, a systematic investigation would be required. A standard workflow for such an investigation is outlined below.

Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel compound like 3-Ethyl-4-fluorobenzamide.

Experimental Protocols:

A comprehensive investigation would involve a series of established experimental protocols:

-

High-Throughput Screening (HTS): The compound would be tested against a large panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.

-

Phenotypic Screening: The effect of the compound on the behavior of cells or whole organisms would be observed to identify a potential therapeutic area.

-

Target Identification and Validation: Once a "hit" is identified from screening, techniques such as affinity chromatography-mass spectrometry or computational docking studies would be employed to identify the specific protein target.

-

Biochemical and Biophysical Assays: Quantitative assays would be performed to determine the potency and binding kinetics of the compound with its target. This would involve generating data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

-

Cell-Based Assays: The effect of the compound on cellular signaling pathways downstream of the identified target would be investigated using techniques like Western blotting, reporter gene assays, or immunofluorescence.

-

In Vivo Models: The efficacy, pharmacokinetics, and toxicology of the compound would be evaluated in animal models of disease.

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of 3-Ethyl-4-fluorobenzamide. While specific experimental data for this compound is not extensively available in public repositories, this document extrapolates known structural information from closely related analogs and outlines the established experimental and computational methodologies for its comprehensive characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of the key structural features of this molecule and the protocols required for its empirical and theoretical analysis.

Introduction

3-Ethyl-4-fluorobenzamide belongs to the class of substituted benzamides, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The conformational flexibility of the benzamide moiety, particularly the orientation of the amide group relative to the aromatic ring, plays a crucial role in its interaction with biological targets. The presence of an ethyl group at the 3-position and a fluorine atom at the 4-position introduces specific steric and electronic effects that influence the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding the three-dimensional structure and preferred conformations of 3-Ethyl-4-fluorobenzamide is therefore essential for rational drug design and the development of novel therapeutics.

Molecular Structure and Identification

The fundamental identification and structural properties of 3-Ethyl-4-fluorobenzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-ethyl-4-fluorobenzamide | N/A |

| CAS Number | 1112179-03-9 | [1] |

| Molecular Formula | C9H10FNO | Calculated |

| Molecular Weight | 167.18 g/mol | Calculated |

| SMILES | CCC1=C(C=CC(=C1)C(=O)N)F | N/A |

Conformational Analysis

The conformation of 3-Ethyl-4-fluorobenzamide is primarily determined by the rotational barriers around several key single bonds. The most significant of these is the rotation around the C(aryl)-C(O) bond, which dictates the orientation of the amide plane relative to the benzene ring. Additionally, rotation around the C(aryl)-C(ethyl) bond and the C-C bond within the ethyl group contribute to the overall conformational landscape.

Key Torsional Angles

The primary determinant of the overall shape of 3-Ethyl-4-fluorobenzamide is the dihedral angle (τ) between the plane of the phenyl ring and the plane of the amide group. For benzamides, this torsion is influenced by the electronic interplay between the carbonyl group and the aromatic system, as well as steric hindrance from ortho-substituents. In the case of 3-Ethyl-4-fluorobenzamide, the ethyl group at the 3-position is expected to have a moderate steric influence on the preferred conformation.

A diagram illustrating the key rotational bonds influencing the conformation is provided below.

Predicted Conformational Preferences

Based on studies of related benzamides, it is predicted that the amide group of 3-Ethyl-4-fluorobenzamide will not be perfectly coplanar with the benzene ring due to the steric influence of the 3-ethyl group. A slightly twisted conformation is expected to be the most stable. The ethyl group itself will have multiple low-energy conformations due to rotation around the C(aryl)-C(ethyl) and C-C bonds.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Method |

| LogP | ~2.0 | Computational (e.g., XLogP3) |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | Computational |

| Hydrogen Bond Donors | 1 (from -NH2) | N/A |

| Hydrogen Bond Acceptors | 1 (from C=O) | N/A |

| Rotatable Bonds | 2 | N/A |

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of 3-Ethyl-4-fluorobenzamide would rely on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by computational modeling.

Synthesis

A plausible synthetic route to 3-Ethyl-4-fluorobenzamide would involve the amidation of 3-ethyl-4-fluorobenzoic acid or its corresponding acyl chloride. A general workflow for its synthesis and characterization is depicted below.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles.

Protocol:

-

Crystal Growth: High-quality single crystals of 3-Ethyl-4-fluorobenzamide would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

Expected Data from X-ray Crystallography (based on analogs):

| Parameter | Expected Value |

| C(aryl)-C(O) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.33 Å |

| C(aryl)-C(ethyl) Bond Length | ~1.51 Å |

| C(aryl)-F Bond Length | ~1.36 Å |

| C(aryl)-C(O)-N Bond Angle | ~117° |

| O=C-N Bond Angle | ~123° |

| C(aryl)-C(aryl)-C(ethyl) Bond Angle | ~121° |

| C(aryl)-C(aryl)-F Bond Angle | ~119° |

| C(aryl)-C(aryl)-C(O)-N Dihedral Angle | 15-30° |

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation and dynamics of molecules.

Protocol:

-

Sample Preparation: A solution of 3-Ethyl-4-fluorobenzamide is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR (1H, 13C, 19F): These experiments provide information about the chemical environment of the different nuclei and can be used to confirm the molecular structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei, aiding in the complete assignment of the NMR signals.

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of protons. This data is crucial for determining the relative orientation of different parts of the molecule in solution, such as the conformation of the ethyl group and the orientation of the amide protons relative to the aromatic ring.

Computational Modeling

In the absence of experimental data, computational methods can provide valuable insights into the conformational preferences of 3-Ethyl-4-fluorobenzamide.

Protocol:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This is typically done using molecular mechanics force fields.

-

Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.

-

Population Analysis: The relative energies of the optimized conformers can be used to calculate their Boltzmann populations at a given temperature, providing an understanding of the predominant conformations.

-

Spectra Prediction: Computational methods can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 3-Ethyl-4-fluorobenzamide. While direct experimental data for this specific molecule is limited, by drawing upon information from analogous structures and outlining established experimental and computational protocols, this document serves as a foundational resource for researchers. The methodologies described herein, including synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling, represent the standard approaches for the complete structural elucidation of small organic molecules. A thorough understanding of the three-dimensional properties of 3-Ethyl-4-fluorobenzamide will be critical for any future efforts in leveraging this compound in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Ethyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethyl-4-fluorobenzamide is a novel compound with limited publicly available data. This guide provides a predictive assessment of its physicochemical properties based on structurally related analogs and outlines standard experimental protocols for its comprehensive characterization.

Executive Summary

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance and shelf-life. Poor aqueous solubility can impede absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products. This technical guide offers a predictive overview of the core physicochemical properties of 3-Ethyl-4-fluorobenzamide and provides detailed experimental protocols to definitively determine its solubility and stability profiles. The methodologies described herein are aligned with international regulatory guidelines and are intended to support drug discovery and development programs.

Predicted Physicochemical Properties of 3-Ethyl-4-fluorobenzamide

The chemical structure of 3-Ethyl-4-fluorobenzamide suggests it is a small molecule with moderate lipophilicity. Predictions of its key properties are summarized below, based on analogs such as 4-fluorobenzamide and N-ethyl-4-fluorobenzamide.

| Property | Predicted Value/Characteristic | Rationale / Structural Contribution |

| Molecular Formula | C₉H₁₀FNO | Based on chemical structure. |

| Molecular Weight | 167.18 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately Polar | The benzamide group contributes polar characteristics (hydrogen bond donors and acceptors), while the ethyl group adds nonpolar character. |

| Aqueous Solubility | Low to Moderate | The amide group can engage in hydrogen bonding with water, but the aromatic ring and ethyl group will limit aqueous solubility. Solubility is expected to be pH-dependent due to the weakly basic nature of the amide. |

| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and acetone. |

| pKa | Weakly Basic | The lone pair of electrons on the amide nitrogen can be protonated, but amides are generally very weak bases. |

| LogP | 1.5 - 2.5 (Predicted) | The combination of the fluorophenyl ring and the ethyl group suggests a moderate octanol-water partition coefficient. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development and biopharmaceutical classification. The following are standard protocols for characterizing the solubility of a novel compound like 3-Ethyl-4-fluorobenzamide.

Thermodynamic (Equilibrium) Solubility

This method determines the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard.[1]

Protocol:

-

Add an excess amount of 3-Ethyl-4-fluorobenzamide to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.

-

Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

-

The experiment should be performed in triplicate.

Kinetic Solubility

This high-throughput method measures the concentration at which a compound precipitates from a stock solution when diluted into an aqueous buffer. It is commonly used in early drug discovery.

Protocol:

-

Prepare a high-concentration stock solution of 3-Ethyl-4-fluorobenzamide in dimethyl sulfoxide (DMSO).

-

Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., pH 7.4 PBS) in a 96-well plate.

-

Monitor the solution for the appearance of precipitate using nephelometry or turbidimetry.

-

The concentration at which precipitation is first observed is reported as the kinetic solubility.

pH-Dependent Solubility Profile

This experiment is crucial for understanding how solubility will vary throughout the gastrointestinal tract.

Protocol:

-

Perform the thermodynamic solubility experiment (Section 3.1) in a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

-

Plot the measured solubility as a function of pH.

-

This profile is critical for predicting oral absorption and for selecting appropriate formulation strategies.

Experimental Protocols for Stability Assessment

Stability testing ensures that an API maintains its quality, purity, and potency over time. Forced degradation studies are a key component of this assessment.[4][5]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish degradation pathways.[4][5][6] These studies involve exposing the API to conditions more severe than those used in accelerated stability testing.[4] A target degradation of 5-20% is typically sought to avoid the formation of secondary degradation products.[7]

General Protocol:

-

Prepare solutions of 3-Ethyl-4-fluorobenzamide in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in the table below.

-

Include a control sample stored under normal conditions.

-

At specified time points, analyze the stressed samples against the control using a stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect any degradation products.[1]

Stress Conditions for Forced Degradation:

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl, room temperature or elevated (e.g., 60°C) | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, room temperature or elevated (e.g., 60°C) | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Solid API and solution stored at elevated temperature (e.g., 60-80°C) | To determine the impact of heat on stability. |

| Photostability | Expose solid API and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²) | To assess sensitivity to light. |

Data Presentation

Quantitative data from solubility and stability studies should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Solubility of 3-Ethyl-4-fluorobenzamide in Various Media

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | Experimental Data |

| 0.1 M HCl | 1.2 | 37 | Experimental Data |

| Acetate Buffer | 4.5 | 37 | Experimental Data |

| Phosphate Buffer | 6.8 | 37 | Experimental Data |

| Phosphate Buffer | 7.4 | 37 | Experimental Data |

| Methanol | N/A | 25 | Experimental Data |

| DMSO | N/A | 25 | Experimental Data |

Table 2: Forced Degradation of 3-Ethyl-4-fluorobenzamide

| Stress Condition | Time (hours) | Assay of Parent (%) | Number of Degradants | Total Impurities (%) |

| 0.1 M HCl (60°C) | 24 | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂ (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |

| Heat (80°C, Solid) | 48 | Experimental Data | Experimental Data | Experimental Data |

| Photostability (ICH Q1B) | - | Experimental Data | Experimental Data | Experimental Data |

Visualization of Experimental Workflows

Visual diagrams help clarify the logical flow of experimental protocols. The following workflows are presented in Graphviz DOT language.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Importance of API Solubility in Freeze-Thaw Resilience – StabilityStudies.in [stabilitystudies.in]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. researchgate.net [researchgate.net]

3-Ethyl-4-fluorobenzamide: A Review of Synthetic Approaches and Postulated Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific literature concerning 3-Ethyl-4-fluorobenzamide. Notably, a direct and in-depth body of research on this specific molecule is not presently available. Therefore, this document leverages data from structurally related compounds to infer potential synthetic routes, physicochemical properties, and biological activities. All information of a speculative nature is explicitly identified.

Physicochemical Properties

Quantitative data for 3-Ethyl-4-fluorobenzamide is not readily found in the literature. The following table summarizes key physicochemical properties, with some values predicted based on computational models and data from analogous structures like 3-Amino-n-ethyl-4-fluorobenzamide[1].

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | N/A |

| Molecular Weight | 167.18 g/mol | N/A |

| LogP | ~1.5 - 2.5 | Predicted |

| Topological Polar Surface Area (TPSA) | ~43.1 Ų | Predicted |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 2 | N/A |

Synthetic Approaches

A definitive, published synthetic protocol for 3-Ethyl-4-fluorobenzamide is currently unavailable. However, based on established methods for the synthesis of N-substituted benzamides, a plausible route can be proposed starting from 3-ethyl-4-fluorobenzoic acid.

Proposed Synthesis of 3-Ethyl-4-fluorobenzamide

A common and effective method for the synthesis of benzamides is the amidation of the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid followed by reaction with an amine. In this case, the amine source would be ammonia.

dot

Caption: Proposed synthesis of 3-Ethyl-4-fluorobenzamide from 3-ethyl-4-fluorobenzoic acid.

Experimental Protocol: Hypothetical Synthesis

The following is a generalized, hypothetical experimental protocol for the synthesis of 3-Ethyl-4-fluorobenzamide based on standard laboratory procedures for benzamide synthesis.

Materials:

-

3-Ethyl-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonia)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.2 - 2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-ethyl-4-fluorobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of ammonia (2-3 equivalents) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford 3-Ethyl-4-fluorobenzamide.

-

Potential Biological Activity and Medicinal Chemistry Context

While no specific biological activity has been reported for 3-Ethyl-4-fluorobenzamide, the benzamide moiety is a common scaffold in medicinal chemistry. The introduction of fluorine and an ethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and alter the acidity of nearby protons. Fluorinated benzamides are found in a variety of biologically active compounds, including those with applications in oncology and as pesticides[2][3].

dot

Caption: Postulated interaction of 3-Ethyl-4-fluorobenzamide with a biological target.

The ethyl group at the 3-position may provide a lipophilic interaction within a binding pocket and influence the overall conformation of the molecule. The specific biological effects, if any, would be highly dependent on the target protein. Research on N-substituted benzamides has shown a wide range of activities, including antitumor effects[4][5].

Conclusion

3-Ethyl-4-fluorobenzamide is a compound for which there is a notable absence of specific scientific literature. This guide has provided a speculative overview based on the established chemistry of related benzamides. A plausible synthetic route via the amidation of 3-ethyl-4-fluorobenzoic acid has been outlined, along with a hypothetical experimental protocol. The potential for biological activity is inferred from the common occurrence of the fluorobenzamide scaffold in medicinal chemistry. Further research is required to elucidate the actual properties and potential applications of this molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. CN101503372A - Preparation of fluoro benzamide compound - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of 3-Ethyl-4-fluorobenzamide Derivatives

Disclaimer: Direct research on the biological activity of 3-ethyl-4-fluorobenzamide derivatives is limited in publicly available literature. This guide provides a comprehensive overview of the potential biological activities of this class of compounds by examining the activities of structurally related 4-fluorobenzamide and substituted benzamide derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this area.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a prominent feature in a multitude of commercialized drugs and clinical candidates, underscoring its significance as a "privileged" scaffold in medicinal chemistry. Its ability to form key hydrogen bonding interactions with biological targets contributes to its wide range of pharmacological activities. The introduction of a fluorine atom, particularly at the 4-position of the benzoyl ring, can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, binding affinity, and membrane permeability. This often leads to enhanced biological activity and an improved pharmacokinetic profile.

While the specific biological activities of 3-ethyl-4-fluorobenzamide derivatives are not extensively documented, the analysis of structurally similar compounds suggests several potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This guide will explore these potential activities, supported by data from related compounds, and provide generalized experimental protocols for their evaluation.

Potential Biological Activities of Substituted 4-Fluorobenzamide Derivatives

Based on the biological evaluation of analogous compounds, 3-ethyl-4-fluorobenzamide derivatives may exhibit a range of pharmacological effects.

Anti-inflammatory and Analgesic Activity

A study on a series of 4-fluorobenzamide derivatives revealed potent anti-inflammatory and analgesic properties. Specifically, compounds incorporating an isoindoline-1,3-dione moiety demonstrated significant inhibition of edema and writhing in animal models. The 4-chlorophenyl derivative of this series was identified as a particularly promising candidate, exhibiting superior COX-2 selectivity compared to standard drugs like indomethacin and celecoxib.[1] This suggests that the 4-fluorobenzamide core can serve as a scaffold for the development of selective COX-2 inhibitors with a potentially improved gastrointestinal safety profile.[1]

The structure-activity relationship (SAR) of these compounds indicated that the nature of the substituent on the phenyl ring of the thioureido quinazolinone derivatives played a crucial role in their activity and selectivity.[1]

Anticancer Activity

Substituted benzamides have been investigated as inhibitors of various targets in cancer therapy. A comprehensive three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of benzamide derivatives as histone deacetylase 1 (HDAC1) inhibitors has provided insights into the structural requirements for potent activity.[2] The study highlighted the importance of steric and electrostatic interactions around the benzamide ring for effective binding to the HDAC1 active site.[2] This suggests that the 3-ethyl group in 3-ethyl-4-fluorobenzamide could influence binding to such targets through steric interactions within the binding pocket.

Furthermore, a series of 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their anti-tumor activities against various cancer cell lines, with several compounds showing potent inhibitory effects.[3]

Other Potential Activities

The versatility of the benzamide scaffold is further demonstrated by the diverse biological activities reported for its derivatives, including:

-

Antimicrobial Activity: Certain benzamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][5]

-

Vasodilative Activity: A study of twenty-two benzamide derivatives revealed that many possessed vasodilative properties, with some compounds showing potential as ATP-sensitive potassium channel openers.[6]

-

Antiplasmodial Activity: New 2-phenoxybenzamides have been synthesized and shown to have antiplasmodial activity, highlighting the potential for developing novel antimalarial agents based on the benzamide scaffold.[7]

Data Presentation: Biological Activity of Structurally Related Benzamide Derivatives

The following tables summarize the quantitative data for structurally related benzamide derivatives, providing a reference for the potential activity of 3-ethyl-4-fluorobenzamide derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of 4-Fluorobenzamide Derivatives [1]

| Compound ID | Structure | % Inhibition of Edema (at 3h) | % Writhing Protection | COX-2 Selectivity Index |

| 4b | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide derivative with a 4-chlorophenyl substitution | 92.36 | 100 | 5.75 |

| Indomethacin | Standard NSAID | 65.64 | 74.06 | 0.27 |

| Celecoxib | Selective COX-2 Inhibitor | - | - | 4.55 |

Table 2: Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives [3]

| Compound ID | Cancer Cell Line | GI50 (µmol/L) |

| 4a | HCT-116 | 1.904 |

| MDA-MB-435 | 2.111 | |

| HL-60 | 2.015 | |

| 4g | MDA-MB-435 | 1.008 |

| HL-60 | 1.993 |

Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the potential biological activities of 3-ethyl-4-fluorobenzamide derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin, glutathione, and a suitable solvent for the test compounds (e.g., DMSO).

-

Procedure:

-

The test compound (at various concentrations) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer at room temperature for a specified time (e.g., 15 minutes).

-

The reaction is initiated by adding arachidonic acid as the substrate.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 2 minutes).

-

The reaction is terminated by adding a stop solution (e.g., a solution of HCl).

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Unbound dye is washed away with acetic acid.

-

The protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis: The GI50 (the concentration of the compound that causes 50% growth inhibition) is determined from dose-response curves.

Mandatory Visualizations

Hypothetical Drug Discovery Workflow

Caption: A hypothetical workflow for the discovery and development of 3-Ethyl-4-fluorobenzamide derivatives.

Generalized COX Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. [Synthesis and vasodilative activities of benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Predicted Spectroscopic Data for 3-Ethyl-4-fluorobenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Ethyl-4-fluorobenzamide. In the absence of experimentally acquired spectra, this document leverages computational chemistry tools to offer valuable insights for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are computationally predicted and intended for theoretical and research purposes.

Predicted Spectroscopic Data

The predicted spectroscopic data for 3-Ethyl-4-fluorobenzamide has been generated using established online prediction tools. The following tables summarize the key predicted values for ¹H NMR, ¹³C NMR, significant IR absorptions, and major mass spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Ethyl-4-fluorobenzamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | dd | 1H | H-6 (Aromatic) |

| 7.55 | m | 1H | H-2 (Aromatic) |

| 7.15 | t | 1H | H-5 (Aromatic) |

| 6.05 (broad s) | s | 1H | -NH₂ |

| 5.85 (broad s) | s | 1H | -NH₂ |

| 2.70 | q | 2H | -CH₂- (Ethyl group) |

| 1.25 | t | 3H | -CH₃ (Ethyl group) |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-4-fluorobenzamide

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O (Amide) |

| 162.5 (d, J ≈ 250 Hz) | C-4 (Aromatic, C-F) |

| 133.0 (d, J ≈ 8 Hz) | C-6 (Aromatic) |

| 131.5 (d, J ≈ 3 Hz) | C-2 (Aromatic) |

| 128.0 (d, J ≈ 18 Hz) | C-3 (Aromatic, C-Ethyl) |

| 125.0 | C-1 (Aromatic, C-C=O) |

| 116.0 (d, J ≈ 21 Hz) | C-5 (Aromatic) |

| 25.0 | -CH₂- (Ethyl group) |

| 14.0 | -CH₃ (Ethyl group) |

Predicted in CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for 3-Ethyl-4-fluorobenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong | N-H stretch (Amide) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2970-2850 | Medium | C-H stretch (Aliphatic) |

| 1660 | Strong | C=O stretch (Amide I) |

| 1610 | Medium | N-H bend (Amide II) |

| 1580, 1480 | Medium | C=C stretch (Aromatic ring) |

| 1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectral Peaks for 3-Ethyl-4-fluorobenzamide

| m/z | Relative Intensity (%) | Assignment |

| 167 | 100 | [M]⁺ (Molecular Ion) |

| 152 | 80 | [M - NH₃]⁺ |

| 138 | 60 | [M - C₂H₅]⁺ |

| 123 | 40 | [M - C₂H₅ - NH]⁺ |

| 95 | 30 | [C₆H₄F]⁺ |

Computational Methodology

The spectroscopic data presented in this guide were generated using a combination of freely available online prediction tools. The following outlines the methodology for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Prediction: The ¹H and ¹³C NMR spectra were predicted using the online tool available at --INVALID-LINK--. The chemical structure of 3-Ethyl-4-fluorobenzamide was provided as a SMILES string (CCC1=C(C=C(C=C1)C(=O)N)F). The prediction algorithm utilizes a combination of machine learning models trained on a large database of experimental spectra to estimate chemical shifts and coupling constants. The solvent for the prediction was set to Chloroform-d (CDCl₃).

Infrared (IR) Spectrum Prediction: The IR spectrum was predicted using the web-based tool provided by --INVALID-LINK--. The prediction is based on a computational model that calculates the vibrational frequencies of the molecule's functional groups. The structure of 3-Ethyl-4-fluorobenzamide was input, and the tool generated a predicted spectrum with the major absorption bands and their corresponding assignments.

Mass Spectrometry (MS) Prediction: The mass spectrum was predicted using a fragmentation prediction tool. The molecular structure of 3-Ethyl-4-fluorobenzamide was used to generate a list of potential fragment ions and their predicted relative intensities based on established fragmentation rules and patterns for similar chemical structures.

Visualizations

The following diagrams illustrate the workflow for predicting spectroscopic data and the relationship between the predicted data and the structural information of 3-Ethyl-4-fluorobenzamide.

Caption: Workflow for the computational prediction of spectroscopic data.

Caption: Relationship between spectroscopic data and structural information.

Methodological & Application

Application Notes and Protocols for 3-Ethyl-4-fluorobenzamide

Disclaimer: Limited direct experimental data is publicly available for 3-Ethyl-4-fluorobenzamide. The following protocols and data are based on structurally related compounds and general laboratory practices. Researchers should conduct their own optimization and validation studies.

Introduction

3-Ethyl-4-fluorobenzamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other substituted benzamides suggests it may exhibit biological activity, potentially as an enzyme inhibitor or a modulator of cellular signaling pathways. These notes provide an overview of its properties, potential applications, and detailed experimental protocols for its synthesis, handling, and biological evaluation.

Physicochemical Properties (Hypothetical)

A summary of the predicted or expected physicochemical properties of 3-Ethyl-4-fluorobenzamide is provided below. These values are estimations and should be experimentally verified.

| Property | Value |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-135 °C (estimated) |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |

| LogP | 1.5 (estimated) |

Safety and Handling

While specific toxicity data for 3-Ethyl-4-fluorobenzamide is not available, related fluorinated benzamides are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate safety precautions should be taken.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[2][3].

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

This protocol describes a potential synthetic route from 3-ethyl-4-fluorobenzoic acid.

Materials:

-

3-ethyl-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia solution (aqueous or in dioxane)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acyl chloride can be used directly in the next step.

-

-

Amidation:

-

Dissolve the crude 3-ethyl-4-fluorobenzoyl chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of ammonia (e.g., 0.5 M in dioxane or concentrated aqueous ammonia, at least 2 equivalents) and cool to 0 °C.

-

Slowly add the acid chloride solution to the ammonia solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 3-Ethyl-4-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

This protocol provides a general method to screen 3-Ethyl-4-fluorobenzamide for its potential inhibitory activity against a target enzyme. The specific enzyme and substrate will depend on the research hypothesis. Related compounds have been investigated for enzyme inhibition.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for the target enzyme)

-

3-Ethyl-4-fluorobenzamide stock solution (in DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of 3-Ethyl-4-fluorobenzamide in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare solutions of the target enzyme and substrate in the assay buffer at their optimal concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the 3-Ethyl-4-fluorobenzamide solution at various concentrations.

-

Include wells for a negative control (DMSO vehicle) and a positive control (known inhibitor).

-

Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 3-Ethyl-4-fluorobenzamide relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

This protocol can be used to assess the cytotoxic effects of 3-Ethyl-4-fluorobenzamide on a cancer cell line, given that related compounds have shown preliminary anticancer properties.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Compound Treatment:

-

Prepare a serial dilution of 3-Ethyl-4-fluorobenzamide in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

-

Visualizations

Caption: Synthetic route for 3-Ethyl-4-fluorobenzamide.

Caption: Potential mechanism of action via enzyme inhibition.

Caption: Workflow for evaluating biological activity.

References

Application Notes and Protocols for 3-Ethyl-4-fluorobenzamide as a Chemical Probe

Disclaimer: As of October 2025, a comprehensive search of the scientific literature and chemical databases did not yield specific information on the use of 3-Ethyl-4-fluorobenzamide as a chemical probe. There is no publicly available data regarding its biological target(s), mechanism of action, or established protocols for its application in research.

Therefore, the following application notes and protocols are provided as a general framework based on the activities of the broader classes of benzamide and fluorobenzamide molecules, which have been developed as chemical probes for various biological targets. Researchers interested in using 3-Ethyl-4-fluorobenzamide would first need to perform initial screening and characterization studies to identify its biological activity and potential applications.

Introduction to Benzamides as Chemical Probes

Benzamide derivatives are a versatile class of compounds that have been explored for a wide range of biological activities. They have been successfully developed into chemical probes for targets such as histone deacetylases (HDACs) and the sigma-1 receptor. Furthermore, the parent compound, benzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP). The introduction of a fluorine atom, as in 3-Ethyl-4-fluorobenzamide, can significantly influence the compound's physicochemical properties, such as metabolic stability and binding affinity to its target protein.

Potential (but Unconfirmed) Applications for 3-Ethyl-4-fluorobenzamide

Based on the activities of related compounds, 3-Ethyl-4-fluorobenzamide could potentially be investigated for the following applications. It is crucial to note that these are speculative and would require experimental validation.

-

Enzyme Inhibition: Given that related benzamides inhibit enzymes like PARP and HDACs, 3-Ethyl-4-fluorobenzamide could be screened against panels of enzymes to identify potential inhibitory activity.[1][2]

-

Receptor Binding: Fluorobenzamide derivatives have been developed as ligands for receptors such as the sigma-1 receptor.[3][4] Radioligand binding assays could be employed to determine if 3-Ethyl-4-fluorobenzamide interacts with specific receptors.

-

Anticancer and Anti-inflammatory Research: Some benzamides have shown anticancer and anti-inflammatory properties.[1] Cell-based assays could be used to evaluate the effect of 3-Ethyl-4-fluorobenzamide on cancer cell proliferation or inflammatory signaling pathways.

General Experimental Protocols for Characterizing a Novel Chemical Probe

The following are generalized protocols that would be necessary to characterize 3-Ethyl-4-fluorobenzamide as a chemical probe.

Target Identification and Validation Workflow

This workflow outlines the general steps to identify the biological target of a novel compound.

Caption: A generalized workflow for the identification and validation of the biological target of a novel chemical probe.

General Protocol for Enzyme Inhibition Assay (Example: PARP Inhibition)

This protocol is a hypothetical example of how one might test 3-Ethyl-4-fluorobenzamide for PARP inhibitory activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate for poly(ADP-ribosyl)ation)

-

NAD+ (biotinylated)

-

3-Ethyl-4-fluorobenzamide (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for reporter enzyme (e.g., TMB)

-

Stop solution

Procedure:

-

Dilute 3-Ethyl-4-fluorobenzamide to various concentrations in assay buffer.

-

In a microplate, add the PARP1 enzyme, histones, and the diluted compound or vehicle control (DMSO).

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a PARP inhibitor at a high concentration (e.g., olaparib).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate to remove the unbound antibody.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation for a Novel Chemical Probe

Should experimental data be generated for 3-Ethyl-4-fluorobenzamide, it should be presented in a clear and structured manner. The following tables are examples of how such data could be organized.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / Ki / EC50 (µM) |

| Primary Target | Biochemical Assay | Experimental Value |

| Counter-Screen Target 1 | Biochemical Assay | Experimental Value |

| Counter-Screen Target 2 | Biochemical Assay | Experimental Value |

Table 2: Cellular Activity

| Cell Line | Assay Type | EC50 (µM) |

| Target-Expressing Cell Line | Target Engagement Assay | Experimental Value |

| Target-Expressing Cell Line | Functional Assay (e.g., Proliferation) | Experimental Value |

| Control Cell Line | Functional Assay | Experimental Value |

Potential Signaling Pathway Involvement

Without a confirmed biological target, it is not possible to generate a specific signaling pathway diagram. However, if 3-Ethyl-4-fluorobenzamide were found to be a PARP inhibitor, for example, it would be involved in the DNA damage response pathway.

Caption: A hypothetical signaling pathway showing the role of PARP in the DNA damage response and its potential inhibition by a chemical probe.

Conclusion

While 3-Ethyl-4-fluorobenzamide belongs to a class of molecules with significant potential in chemical biology, its specific use as a chemical probe is not yet documented. The information and protocols provided here are intended as a guide for researchers who may be interested in characterizing this compound. Any investigation into the biological activity of 3-Ethyl-4-fluorobenzamide should be approached with rigorous experimental design and validation to establish its utility as a reliable research tool.

References

- 1. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Ethyl-4-fluorobenzamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-fluorobenzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a well-established scaffold in medicinal chemistry, known to interact with a variety of enzyme targets. The presence of the ethyl group at the 3-position and the fluorine atom at the 4-position of the benzene ring can significantly influence the compound's pharmacokinetic properties and its binding affinity to target enzymes. These structural features make 3-Ethyl-4-fluorobenzamide a compound of interest for screening and characterization in enzyme inhibition assays, particularly for enzymes that recognize the benzamide pharmacophore.

This document provides detailed application notes and protocols for evaluating the inhibitory activity of 3-Ethyl-4-fluorobenzamide against two major classes of enzymes known to be targeted by benzamide derivatives: Poly(ADP-ribose) Polymerase 1 (PARP1) and Histone Deacetylase 1 (HDAC1).

Potential Enzyme Targets and Rationale

Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the DNA damage response (DDR) pathway. It recognizes and binds to DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. Many PARP inhibitors contain a benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the enzyme. The structural characteristics of 3-Ethyl-4-fluorobenzamide suggest it may act as a competitive inhibitor of PARP1.

Histone Deacetylase 1 (HDAC1): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression.[1] HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology. Certain benzamide-containing compounds have been shown to inhibit HDACs by chelating the zinc ion in the enzyme's active site. The carbonyl group of the benzamide in 3-Ethyl-4-fluorobenzamide could potentially interact with the zinc ion in the HDAC1 active site, making it a plausible inhibitor.

Data Presentation: Inhibitory Activity of Benzamide Derivatives

The following tables summarize the inhibitory activities (IC50 values) of representative benzamide derivatives against PARP1 and HDAC1. While specific data for 3-Ethyl-4-fluorobenzamide is not publicly available, these values for structurally related compounds provide a reference for expected potency.

Table 1: Inhibitory Activity of Benzamide Derivatives against PARP1

| Compound | Modification | PARP1 IC50 (nM) | Reference |

| Benzamide | Parent Scaffold | 3300 | [2][3] |

| Olaparib (contains a fluorobenzamide moiety) | Complex derivative | 1.0 - 13 | [3][4] |

| Rucaparib (contains a fluorobenzamide moiety) | Complex derivative | 0.5 - 1 | [4] |

| Niraparib | Complex derivative | 4 - 5 | [4] |

Table 2: Inhibitory Activity of Fluorinated Benzamide Derivatives against HDAC1

| Compound | Modification | HDAC1 IC50 (µM) | Reference |

| Givinostat (contains a fluoro-substituted cap) | Complex derivative | 0.070 | [5] |

| A fluorinated peptoid-based inhibitor (10h) | Fluorinated linker | 1.88 | [5] |

| A fluorinated peptoid-based inhibitor (10p) | Fluorinated linker | 4.48 | [5] |

Experimental Protocols

Protocol 1: PARP1 Enzyme Inhibition Assay (Homogeneous AlphaLISA-based)

This protocol describes a highly sensitive, homogeneous assay for measuring PARP1 inhibition. The assay detects the PARylation of a biotinylated histone substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Biotinylated Histone H1

-

NAD+ (Nicotinamide adenine dinucleotide)

-

3-Ethyl-4-fluorobenzamide (or other test inhibitors)

-

PARP1 Assay Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 4 mM MgCl2)

-

Streptavidin-coated Donor Beads

-

Anti-PAR Antibody-conjugated Acceptor Beads

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-Ethyl-4-fluorobenzamide in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PARP1 Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well microplate, add the following components in the order listed:

-

5 µL of diluted 3-Ethyl-4-fluorobenzamide or vehicle control (DMSO in assay buffer).

-

5 µL of a mixture containing biotinylated Histone H1 (final concentration 200 nM) and NAD+ (final concentration 1.5 µM) in PARP1 Assay Buffer.

-

5 µL of recombinant human PARP1 enzyme (final concentration 1 nM) in PARP1 Assay Buffer to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Detection:

-

Add 5 µL of a mixture containing Streptavidin-coated Donor Beads and Anti-PAR Antibody-conjugated Acceptor Beads in the appropriate detection buffer.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the plate on a microplate reader capable of AlphaLISA detection.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: HDAC1 Enzyme Inhibition Assay (Fluorogenic)

This protocol outlines a fluorometric assay to determine the inhibitory activity of 3-Ethyl-4-fluorobenzamide against HDAC1. The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC1 and subsequent cleavage by a developer.[6][7][8][9]

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[7]

-

3-Ethyl-4-fluorobenzamide (or other test inhibitors)

-

HDAC Developer (containing a protease, e.g., trypsin)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[7][8]

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-Ethyl-4-fluorobenzamide in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well black microplate, add the following components:

-

40 µL of HDAC Assay Buffer.

-

10 µL of diluted 3-Ethyl-4-fluorobenzamide or vehicle control.

-

10 µL of diluted recombinant human HDAC1 enzyme.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[7][8]

-

Reaction Termination and Development: Add 40 µL of HDAC Developer to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.

-

Incubation: Incubate at room temperature for 15 minutes.[7][8]

-

Data Acquisition: Measure the fluorescence using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.[7][8]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagrams

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Caption: HDAC1-mediated gene silencing pathway.

Experimental Workflow Diagrams

Caption: Workflow for the PARP1 enzyme inhibition assay.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bmglabtech.com [bmglabtech.com]

Application Note: Crystallization Protocol for 3-Ethyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization of 3-Ethyl-4-fluorobenzamide, a key intermediate in various pharmaceutical and materials science applications. The protocol is designed to guide researchers in obtaining high-purity crystalline material suitable for further downstream applications.

Introduction

3-Ethyl-4-fluorobenzamide is an organic compound whose purity is critical for its intended use. Crystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This protocol outlines a systematic approach to the crystallization of 3-Ethyl-4-fluorobenzamide, including solvent selection, the crystallization process, and methods for troubleshooting common issues. The principles described are based on established methods for the recrystallization of aromatic amides and benzamide derivatives.[1][3]

Data Presentation

Successful crystallization is highly dependent on the solubility of the compound in different solvents. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] The following table summarizes the general solubility characteristics of aromatic amides in common laboratory solvents, which can be used as a starting point for the crystallization of 3-Ethyl-4-fluorobenzamide.

Table 1: Solvent Selection Guide for Aromatic Amides

| Solvent Class | Examples | Suitability for Crystallization of Aromatic Amides | Notes |

| Polar Protic | Ethanol, Methanol, Water | Good, often used in solvent/anti-solvent systems (e.g., ethanol/water).[4] | Amides may have moderate to high solubility.[5] |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Excellent, often provides good crystal quality.[1][6] | Acetonitrile is frequently recommended for amide recrystallization.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Generally used as an anti-solvent or for washing crystals. | Aromatic amides typically have low solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective, sometimes in combination with other solvents.[6] | |

| Chlorinated | Dichloromethane, Chloroform | May be used, but less common for final crystallization due to volatility. | Often used in initial purification steps like chromatography.[7] |

Experimental Protocols

This section details the recommended procedure for the crystallization of 3-Ethyl-4-fluorobenzamide.

Materials and Equipment

-

Crude 3-Ethyl-4-fluorobenzamide

-

Selected crystallization solvent(s)

-

Erlenmeyer flasks

-

Heating source (hot plate with magnetic stirrer)

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Protocol: Single Solvent Recrystallization

-

Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the crude 3-Ethyl-4-fluorobenzamide when hot but not when cold. Acetonitrile is a highly recommended starting point.[1]

-

Dissolution: Place the crude 3-Ethyl-4-fluorobenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[2] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-